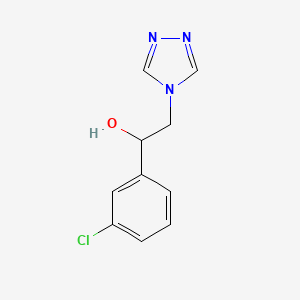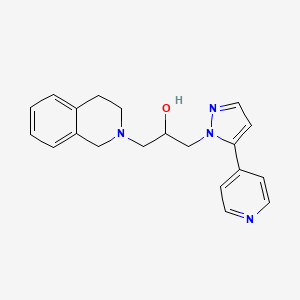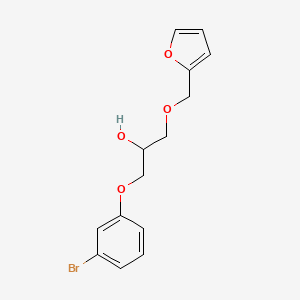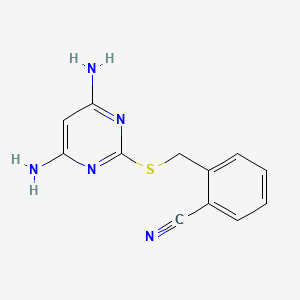![molecular formula C19H22N2O4S B6636830 (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986205 and is a highly selective and potent inhibitor of the human immunodeficiency virus (HIV) type 1 capsid protein.
Mecanismo De Acción
The mechanism of action of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide involves the inhibition of the HIV-1 capsid protein, which is essential for the replication of the virus. By inhibiting the capsid protein, this compound prevents the formation of mature virus particles, thereby reducing the viral load in infected cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide have been studied extensively. It has been found to be highly selective for the HIV-1 capsid protein, with no significant activity against other cellular proteins. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide in lab experiments include its high selectivity and potency, low toxicity, and good pharmacokinetic properties. However, the limitations of this compound include its limited solubility in aqueous solutions and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several future directions for the research and development of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide. These include further optimization of the compound to improve its potency and efficacy, as well as the development of new formulations to improve its solubility and bioavailability. Additionally, this compound could be studied for its potential use in combination therapies with other antiviral agents or in the treatment of other viral infections and diseases.
Métodos De Síntesis
The synthesis of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide involves the reaction of 4-bromo-N-(benzyl)methanesulfonamide and 2-(4-(tert-butyldimethylsilyloxy)phenyl)oxirane in the presence of a base, followed by deprotection of the silyl group using an acid.
Aplicaciones Científicas De Investigación
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide has shown promising results in various scientific research applications. It has been found to inhibit the replication of HIV-1 in vitro, making it a potential therapeutic agent for the treatment of HIV-1 infections. Additionally, this compound has also been studied for its potential use in the treatment of cancer and other viral infections.
Propiedades
IUPAC Name |
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-21(14-15-6-3-2-4-7-15)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-5-13-25-18/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,20,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQNASOQQZOSTK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)

![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)